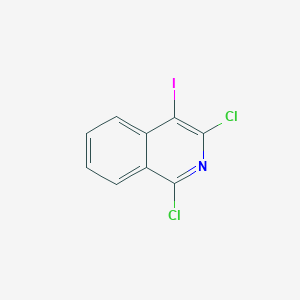

1,3-Dichloro-4-iodoisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-4-iodoisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2IN/c10-8-6-4-2-1-3-5(6)7(12)9(11)13-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWOMLUVPMDOWSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N=C2Cl)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,3 Dichloro 4 Iodoisoquinoline and Its Precursors

Classical Approaches to Substituted Isoquinoline (B145761) Ring Systems

The construction of the isoquinoline nucleus is a well-established field, with several named reactions providing reliable pathways to this heterocyclic system. These classical methods form the basis for creating the core structure before subsequent functionalization.

Bischler-Napieralski Cyclization and its Variants

The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides. wikipedia.orgorganic-chemistry.orgnrochemistry.com Discovered in 1893 by August Bischler and Bernard Napieralski, this reaction typically employs a dehydrating agent in acidic conditions to effect an electrophilic aromatic substitution. wikipedia.orgjk-sci.com

The reaction proceeds by activating the amide carbonyl, which then undergoes cyclization onto the electron-rich aromatic ring. The resulting 3,4-dihydroisoquinoline can be subsequently dehydrogenated to the fully aromatic isoquinoline. nrochemistry.commaxbrainchemistry.com The choice of dehydrating agent is crucial; phosphoryl chloride (POCl₃) is commonly used, but phosphorus pentoxide (P₂O₅), polyphosphoric acid (PPA), and triflic anhydride (Tf₂O) are also effective. wikipedia.orgnrochemistry.comjk-sci.com The reaction is most efficient when the aromatic ring is activated with electron-donating groups. nrochemistry.comjk-sci.com

Two primary mechanisms are proposed: one involving a dichlorophosphoryl imine-ester intermediate and another proceeding through a nitrilium ion intermediate. wikipedia.org The prevailing pathway is often dependent on the specific reaction conditions. wikipedia.org A significant side reaction can be the retro-Ritter reaction, which forms a styrene derivative. organic-chemistry.orgjk-sci.com

| Feature | Description |

| Reactants | β-Arylethylamides or β-arylethylcarbamates wikipedia.org |

| Reagents | Dehydrating agents: POCl₃, P₂O₅, PPA, Tf₂O, ZnCl₂ organic-chemistry.orgnrochemistry.commaxbrainchemistry.com |

| Product | 3,4-Dihydroisoquinolines organic-chemistry.org |

| Mechanism Type | Intramolecular Electrophilic Aromatic Substitution jk-sci.com |

Pomeranz-Fritsch Synthesis

The Pomeranz-Fritsch reaction, also known as the Pomeranz–Fritsch cyclization, provides a direct route to aromatic isoquinolines. wikipedia.org First reported by Cäsar Pomeranz and Paul Fritsch in 1893, the reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine. wikipedia.orgchemistry-reaction.comthermofisher.com

The reaction is typically promoted by strong acids such as concentrated sulfuric acid, which facilitates the ring closure onto the aromatic nucleus. wikipedia.orgthermofisher.com The mechanism involves the initial formation of a Schiff base (the benzalaminoacetal), followed by acid-catalyzed cyclization and subsequent elimination of alcohol molecules to yield the aromatic isoquinoline ring system. wikipedia.orgchemistry-reaction.com Lewis acids like trifluoroacetic anhydride have also been employed. wikipedia.org This method is valuable for preparing a wide variety of substituted isoquinolines. wikipedia.org

Several modifications have been developed, including the Schlittler-Muller modification, which uses a substituted benzylamine and glyoxal hemiacetal to produce C1-substituted isoquinolines. thermofisher.com

| Feature | Description |

| Reactants | Benzaldehyde and a 2,2-dialkoxyethylamine wikipedia.org |

| Intermediate | Benzalaminoacetal (Schiff base) chemistry-reaction.com |

| Reagents | Protic acids (e.g., H₂SO₄) or Lewis acids (e.g., BF₃·OEt₂) chemistry-reaction.com |

| Product | Substituted Isoquinolines wikipedia.org |

| Mechanism Type | Acid-catalyzed Electrophilic Cyclization thermofisher.com |

Pictet-Spengler Cycloaddition

The Pictet-Spengler reaction, discovered in 1911, is a chemical reaction in which a β-arylethylamine undergoes condensation with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. name-reaction.comwikipedia.org This reaction can be considered a special case of the Mannich reaction. wikipedia.org

The mechanism begins with the formation of a Schiff base or, more accurately, an iminium ion under acidic conditions. nrochemistry.com This electrophilic iminium ion is then attacked by the electron-rich aromatic ring in a 6-endo-trig cyclization. name-reaction.comnrochemistry.com A final deprotonation step restores aromaticity and yields the tetrahydroisoquinoline product. name-reaction.com The reaction is particularly efficient when the aryl ring contains electron-donating groups, which increases its nucleophilicity. jk-sci.com While traditionally requiring strong acids and heat, variants using milder conditions have been developed. wikipedia.org The resulting tetrahydroisoquinolines can be oxidized to furnish the corresponding aromatic isoquinolines.

| Feature | Description |

| Reactants | β-Arylethylamine and an aldehyde or ketone name-reaction.com |

| Intermediate | Iminium ion nrochemistry.com |

| Reagents | Protic acid (e.g., HCl) or Lewis acid catalyst jk-sci.com |

| Product | Tetrahydroisoquinolines name-reaction.com |

| Mechanism Type | Electrophilic Aromatic Substitution (Mannich-type) wikipedia.org |

Targeted Synthesis of Dichloroisoquinoline Intermediates

To arrive at the target compound, 1,3-Dichloro-4-iodoisoquinoline, the synthesis and selective chlorination of the isoquinoline core are critical intermediate steps.

Synthesis of 1,3-Dichloroisoquinoline (B189448)

1,3-Dichloroisoquinoline (CAS No. 7742-73-6) is a key precursor for more complex substituted isoquinolines. sigmaaldrich.comsigmaaldrich.com Its synthesis provides a scaffold where the chlorine atoms at the 1- and 3-positions can be selectively manipulated or used to influence subsequent reactions. A documented method for the preparation of this compound was reported by G. Simchen in 1966. prepchem.com The differential reactivity of the two carbon-chlorine bonds makes it a valuable building block for creating 1,3-disubstituted isoquinolines through regioselective coupling reactions, such as Suzuki or Stille couplings. sigmaaldrich.com

Methods for Regioselective Chlorination of the Isoquinoline Core

Achieving specific chlorination patterns on a pre-formed isoquinoline ring requires methods that can direct the halogen to a particular position. Direct chlorination often leads to a mixture of products, making regioselective methods highly valuable.

One modern and efficient approach involves the activation of the isoquinoline ring as an N-oxide. The chlorination of isoquinoline N-oxides provides a powerful tool for regioselective functionalization. A novel method has been developed for the C2-chlorination (equivalent to the 1-position in the parent isoquinoline) of heterocyclic N-oxides using a combination of triphenylphosphine (PPh₃) and trichloroacetonitrile (Cl₃CCN) as the chlorinating system. researchgate.netresearchgate.net This reaction proceeds smoothly under mild conditions, demonstrates high efficiency and selectivity, and shows excellent tolerance for various functional groups. researchgate.net This strategy allows for the controlled introduction of a chlorine atom at a specific position before or after other modifications to the heterocyclic core.

| Method | Reagent System | Target Position | Key Features |

| N-Oxide Chlorination | PPh₃ / Cl₃CCN | C2 (1-position) | High regioselectivity, mild conditions, good functional group tolerance researchgate.net |

Introduction of Iodine at the C4 Position of Isoquinolines

The introduction of an iodine atom at the C4 position of the isoquinoline ring, particularly in a substrate already bearing deactivating chloro groups at C1 and C3, requires specific synthetic strategies to achieve the desired regioselectivity. The electron-withdrawing nature of the chlorine atoms and the nitrogen heteroatom makes the isoquinoline ring electron-deficient, influencing the approach to C-H functionalization.

Direct Oxidative Iodination Protocols

Direct oxidative iodination involves the in situ generation of an electrophilic iodine species that can directly attack the C-H bond of the isoquinoline ring. The regioselectivity of this electrophilic aromatic substitution is governed by the electronic properties of the substrate. For isoquinoline itself, radical-based direct C-H iodination has been shown to yield the C4-iodinated product. scispace.comrsc.org

A summary of representative conditions for direct iodination of aromatic compounds is presented in Table 1.

| Reagent System | Substrate Type | Typical Conditions | Ref. |

| NIS / Trifluoroacetic Acid | Activated/Deactivated Aromatics | Catalytic amount of acid, mild conditions | researchgate.net |

| NIS / Trifluoromethanesulfonic Acid | Deactivated Aromatics | Strong acid as solvent or co-solvent | organic-chemistry.org |

| K₂S₂O₈ / NaI | Quinolines and Isoquinolines | Radical conditions, elevated temperature | scispace.comrsc.org |

Metalation-Mediated Iodination Strategies, including Lithiation at C4

A more regioselective and often higher-yielding approach for the synthesis of this compound is through a metalation-mediated strategy. This involves the deprotonation of the C4 position to form a carbanion, which is then quenched with an electrophilic iodine source.

Specifically, the lithiation of 1,3-dichloroisoquinoline has been shown to occur regioselectively at the C4 position. This selectivity is attributed to the ortho-directing effect of the chlorine atom at the C3 position. The reaction is typically carried out using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures to prevent side reactions. The resulting 4-lithio-1,3-dichloroisoquinoline intermediate can then be trapped with an iodine source, such as molecular iodine (I₂), to afford the desired this compound.

This two-step sequence provides a reliable method for the specific introduction of iodine at the C4 position, overcoming the potential regioselectivity challenges of direct electrophilic substitution on an electron-deficient heterocyclic system. The general scheme for this transformation is depicted below:

Scheme 1: Lithiation-mediated iodination of 1,3-dichloroisoquinoline

Lithiation: 1,3-Dichloroisoquinoline is treated with LDA in an ethereal solvent (e.g., THF) at low temperature (e.g., -78 °C) to selectively deprotonate the C4 position.

Iodination: The resulting organolithium intermediate is quenched with a solution of iodine to yield this compound.

A summary of reagents involved in this metalation-mediated iodination is presented in Table 2.

| Step | Reagent | Role |

| 1 | Lithium diisopropylamide (LDA) | Strong, non-nucleophilic base for regioselective deprotonation. |

| 2 | Iodine (I₂) | Electrophilic iodine source for quenching the organolithium intermediate. |

Reactivity and Chemical Transformations of 1,3 Dichloro 4 Iodoisoquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) on the 1,3-dichloro-4-iodoisoquinoline ring is governed by the electron-deficient nature of the pyridine (B92270) ring within the isoquinoline (B145761) system. The nitrogen atom activates the α (C1) and γ (C3) positions towards nucleophilic attack.

In the isoquinoline ring system, the C1 position is significantly more electron-deficient and thus more activated towards nucleophilic attack than the C3 position. psu.edunih.gov This enhanced reactivity is attributed to the ability of the nitrogen atom to effectively stabilize the negative charge of the Meisenheimer complex intermediate formed during the substitution at the C1 position. Canonical structure arguments for the parent compound, 1,3-dichloroisoquinoline (B189448), confirm that the 1-chloro substituent is substantially more reactive. psu.edu

This principle of regioselectivity extends to this compound. While the iodine at C4 introduces further electronic and steric effects, the inherent activation of the C1 position by the ring nitrogen remains the dominant factor in directing nucleophilic aromatic substitution. Therefore, when reacting with a nucleophile, substitution is expected to occur exclusively at the C1 position, displacing the chloride and leaving the C3-chloro and C4-iodo groups intact, especially under controlled conditions. psu.edu

| Position | Halogen | Relative Reactivity in SNAr | Rationale |

|---|---|---|---|

| C1 | Chlorine | High | Position is alpha (α) to the ring nitrogen, leading to strong electronic activation for nucleophilic attack. psu.edunih.gov |

| C3 | Chlorine | Low | Position is gamma (γ) to the ring nitrogen, resulting in weaker activation compared to C1. psu.edu |

| C4 | Iodine | Very Low | Position is not electronically activated by the nitrogen atom for classical SNAr reactions. |

In nucleophilic aromatic substitution, the nature of the leaving group is a critical factor. The leaving group ability of halogens typically follows the order I > Br > Cl > F, which is inversely related to the carbon-halogen bond strength. The carbon-iodine bond is weaker than the carbon-chlorine bond, making iodide a better leaving group than chloride.

However, for SNAr reactions on heteroaromatic systems like isoquinoline, the regioselectivity is predominantly controlled by the position's electronic activation rather than the leaving group's ability alone. nih.gov The attack of the nucleophile to form the stabilized intermediate is the rate-determining step. As the C1 position is the most electrophilic site, nucleophilic attack will preferentially occur there, leading to the displacement of the C1-chlorine. The superior leaving group ability of the iodine at C4 is insufficient to overcome the lack of electronic activation at that position for a classical SNAr mechanism. Consequently, the C1-chloro group is more "reactive" in the context of SNAr reactions on this scaffold. psu.edu

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions provide a powerful method for forming carbon-carbon bonds, and this compound is an ideal substrate due to its multiple halogenated sites. researchgate.netnobelprize.org The regioselectivity of these reactions is dictated by the rate of oxidative addition of the palladium catalyst to the carbon-halogen bond.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Stille couplings, are cornerstones of modern organic synthesis. nobelprize.org The general catalytic cycle involves the oxidative addition of a Pd(0) species to the organohalide, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. mdpi.com The rate-determining step is typically the initial oxidative addition, where the reactivity of carbon-halogen bonds follows the order C-I > C-Br >> C-Cl. libretexts.org This reactivity trend is the primary determinant of regioselectivity in the cross-coupling of this compound.

The Suzuki-Miyaura coupling reaction, which utilizes an organoboron reagent (such as an arylboronic acid) as the coupling partner, is a versatile method for arylation. libretexts.orgrsc.org Given the C-I >> C-Cl reactivity difference in the oxidative addition step, the palladium catalyst will selectively react with the C-I bond at the C4 position. This allows for the precise introduction of an aryl group at this position while preserving the chlorine atoms at C1 and C3. Further coupling at the C1 position can be achieved under more forcing conditions, exploiting the higher reactivity of the C1-Cl bond over the C3-Cl bond. psu.edu

| Reactants | Catalyst/Base/Solvent | Expected Major Product |

|---|---|---|

| This compound + Arylboronic Acid (1.1 eq.) | Pd(PPh₃)₄ / Na₂CO₃ / Toluene/H₂O | 4-Aryl-1,3-dichloroisoquinoline |

| 4-Aryl-1,3-dichloroisoquinoline + Arylboronic Acid (1.1 eq.) | Pd(dppf)Cl₂ / K₃PO₄ / Dioxane (elevated temp.) | 1,4-Diaryl-3-chloroisoquinoline |

The Stille coupling reaction employs organostannane reagents to form carbon-carbon bonds. organic-chemistry.orgwikipedia.org This method is particularly effective for introducing vinyl and, in some cases, alkyl groups. The underlying mechanistic principles and reactivity patterns are analogous to those of the Suzuki-Miyaura coupling. libretexts.org

The initial and most facile reaction will occur at the most reactive site for oxidative addition, which is the carbon-iodine bond at the C4 position. wikipedia.org This allows for the chemoselective functionalization of the C4 position with a vinyl or alkyl group from a corresponding organostannane reagent, leaving the two chloro-substituents untouched for potential subsequent transformations.

| Reactants | Catalyst/Solvent | Expected Major Product |

|---|---|---|

| This compound + Vinyltributylstannane (1.1 eq.) | Pd(PPh₃)₄ / Toluene or THF | 1,3-Dichloro-4-vinylisoquinoline |

Nickel-Catalyzed Transformations

Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool in organic synthesis due to the low cost and unique reactivity of nickel. ucla.edu In the context of this compound, nickel catalysis offers a versatile platform for the formation of new carbon-carbon and carbon-heteroatom bonds. The higher reactivity of the C-I bond compared to the C-Cl bonds allows for selective transformations at the C-4 position.

Nickel-catalyzed reactions, such as Negishi and Suzuki-Miyaura couplings, can be employed to introduce a wide array of substituents at the 4-position. For instance, the Negishi coupling of this compound with organozinc reagents, in the presence of a suitable nickel catalyst and ligand, would be expected to yield 4-substituted-1,3-dichloroisoquinolines. The choice of ligand is crucial in these transformations, with specialized phosphine (B1218219) ligands often employed to enhance catalytic activity and selectivity. ucla.edu The general mechanism for these cross-coupling reactions typically involves oxidative addition of the aryl iodide to a Ni(0) species, followed by transmetalation with the organozinc or organoboron reagent, and concluding with reductive elimination to afford the coupled product and regenerate the Ni(0) catalyst. diaogroup.org

Below is a table summarizing potential nickel-catalyzed transformations of this compound:

| Reaction Type | Coupling Partner | Catalyst System (Example) | Expected Product |

| Negishi Coupling | R-ZnX | Ni(cod)₂ / Ligand | 4-R-1,3-Dichloroisoquinoline |

| Suzuki-Miyaura Coupling | R-B(OR)₂ | NiCl₂(dppp) / Base | 4-R-1,3-Dichloroisoquinoline |

| C-N Coupling | R₂NH | Ni(cod)₂ / IPr | 4-(NR₂)-1,3-Dichloroisoquinoline |

Data in the table is illustrative of expected outcomes based on established nickel-catalyzed cross-coupling methodologies. ucla.eduresearchgate.netnih.gov

Copper-Mediated Reactions

Copper-catalyzed reactions, particularly the Ullmann condensation, provide a classic yet effective method for forming carbon-heteroatom and carbon-carbon bonds. organic-chemistry.org For this compound, the C-I bond is the primary site of reactivity in copper-mediated transformations.

The Ullmann reaction can be utilized to couple this compound with a variety of nucleophiles, including amines, phenols, and thiols, to introduce diverse functional groups at the 4-position. These reactions are typically carried out at elevated temperatures in the presence of a copper catalyst, often with a ligand to facilitate the coupling process. organic-chemistry.org The mechanism is believed to involve the formation of a copper(I) acetylide or related organocopper intermediate, which then undergoes reaction with the nucleophile. organic-chemistry.org

A table of representative copper-mediated reactions is provided below:

| Reaction Type | Nucleophile | Catalyst System (Example) | Expected Product |

| Ullmann C-N Coupling | R₂NH | CuI / Ligand / Base | 4-(NR₂)-1,3-Dichloroisoquinoline |

| Ullmann C-O Coupling | R-OH | CuI / Ligand / Base | 4-(OR)-1,3-Dichloroisoquinoline |

| Ullmann C-S Coupling | R-SH | CuI / Ligand / Base | 4-(SR)-1,3-Dichloroisoquinoline |

| Sonogashira Coupling | Terminal Alkyne | CuI / Pd catalyst / Base | 4-(Alkynyl)-1,3-Dichloroisoquinoline |

The presented reactions are based on general principles of copper-catalyzed coupling reactions. organic-chemistry.orgrsc.orgnih.gov

Organometallic Chemistry and Lithiation Reactions

The generation of organometallic intermediates from this compound opens up a vast array of synthetic possibilities, allowing for the introduction of various electrophiles.

Halogen-Metal Exchange Processes

Halogen-metal exchange is a powerful technique for the regioselective formation of organometallic reagents. In the case of this compound, the greater lability of the carbon-iodine bond compared to the carbon-chlorine bonds allows for selective iodine-lithium exchange. Treatment of this compound with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (typically -78 °C) is expected to generate the corresponding 4-lithio-1,3-dichloroisoquinoline intermediate. This highly reactive organolithium species can then be utilized in subsequent reactions.

Electrophilic Trapping of Organolithium Intermediates

The 4-lithio-1,3-dichloroisoquinoline intermediate, generated in situ, is a potent nucleophile and can be trapped with a wide variety of electrophiles. This allows for the introduction of a diverse range of functional groups at the C-4 position of the isoquinoline ring. Examples of electrophiles that can be used include aldehydes, ketones, esters, carbon dioxide, and alkyl halides. This two-step sequence of halogen-metal exchange followed by electrophilic trapping provides a versatile and efficient method for the synthesis of 4-substituted-1,3-dichloroisoquinolines.

The following table illustrates the potential products from electrophilic trapping of the 4-lithio-1,3-dichloroisoquinoline intermediate:

| Electrophile | Product after Quenching |

| Aldehyde (RCHO) | 4-(CH(OH)R)-1,3-Dichloroisoquinoline |

| Ketone (R₂CO) | 4-(C(OH)R₂)-1,3-Dichloroisoquinoline |

| Carbon Dioxide (CO₂) | 1,3-Dichloro-4-isoquinolinecarboxylic Acid |

| Alkyl Halide (R-X) | 4-R-1,3-Dichloroisoquinoline |

This table showcases representative transformations based on the known reactivity of organolithium reagents.

C-H Functionalization and Annulation Reactions

While the halogenated positions offer predictable sites of reactivity, the direct functionalization of C-H bonds presents a more atom-economical approach to modifying the isoquinoline core. Although specific studies on C-H functionalization of this compound are not extensively reported, general principles of C-H activation can be applied. Transition metal catalysts, particularly palladium and rhodium, are known to facilitate the direct arylation, alkylation, or amination of C-H bonds in heterocyclic systems. Given the electron-deficient nature of the pyridine ring in this compound, C-H bonds on the benzene (B151609) ring would be more susceptible to electrophilic-type C-H activation processes.

Annulation reactions, which involve the formation of a new ring fused to the existing isoquinoline scaffold, represent another avenue for derivatization. The reactive C-4 position, after conversion to a suitable functional group (e.g., an amino or hydroxyl group), could serve as a handle for intramolecular cyclization reactions, leading to the construction of more complex polycyclic systems.

Derivatization via Reduction and Oxidation Pathways

The reactivity of the this compound core can be further expanded through reduction and oxidation reactions.

Catalytic hydrogenation or reduction with hydride reagents can be employed to selectively reduce the isoquinoline ring system. For instance, reduction of the C=N bond within the isoquinoline core can lead to the formation of 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives. rsc.orgrsc.org The conditions for these reductions can often be tuned to achieve specific levels of saturation.

Oxidation of the isoquinoline nitrogen atom can lead to the corresponding N-oxide. These N-oxides are valuable intermediates themselves, as they can undergo a variety of transformations, including deoxygenative functionalization at the C-1 position. acs.org Furthermore, under certain conditions, oxidative degradation of the benzene ring can occur, leading to the formation of pyridine dicarboxylic acid derivatives. The trione (B1666649) system that could potentially be formed by oxidation is known to have interesting chemical and biological properties. researchgate.net

The table below summarizes potential derivatizations through redox pathways:

| Reaction Type | Reagent/Condition | Potential Product |

| Catalytic Hydrogenation | H₂, Pd/C | 1,3-Dichloro-4-iodo-1,2,3,4-tetrahydroisoquinoline |

| N-Oxidation | m-CPBA | This compound N-oxide |

| Oxidative Cleavage | Strong Oxidizing Agent | Substituted Pyridine Dicarboxylic Acid |

The outcomes in this table are based on established redox chemistry of isoquinoline systems. rsc.orgrsc.orgacs.orgresearchgate.net

Construction of Advanced Chemical Architectures Utilizing 1,3 Dichloro 4 Iodoisoquinoline

Synthesis of Diverse 1,3,4-Trisubstituted Isoquinoline (B145761) Derivatives

The synthesis of 1,3,4-trisubstituted isoquinolines from 1,3-dichloro-4-iodoisoquinoline is primarily achieved through a series of sequential, palladium-catalyzed cross-coupling reactions. This strategy leverages the distinct reactivity of the carbon-halogen bonds, typically in the order of C-I > C-Cl. The C-I bond at the 4-position is the most labile and readily participates in reactions such as Suzuki, Sonogashira, or Heck couplings under conditions that leave the two C-Cl bonds intact.

Following the initial functionalization at C4, the chloro group at the C1 position can be selectively targeted. The C1-Cl bond is more susceptible to nucleophilic substitution and palladium-catalyzed amination (Buchwald-Hartwig reaction) compared to the C3-Cl bond, owing to the electronic influence of the adjacent nitrogen atom. Finally, the more robust C3-Cl bond can be functionalized under more forcing reaction conditions, often requiring stronger bases, higher temperatures, or more active catalyst systems. This stepwise approach provides a reliable pathway to a wide array of isoquinoline derivatives with distinct substituents at the 1, 3, and 4 positions.

For instance, a typical sequence involves an initial Sonogashira or Suzuki coupling at the C4 position, followed by a Buchwald-Hartwig amination at C1, and culminating in a final Suzuki coupling or other C-C bond-forming reaction at the C3 position. This modular approach is highly valuable for creating libraries of compounds for various applications, including medicinal chemistry and materials science.

Table 1: Exemplary Sequential Functionalization of this compound

| Entry | Step 1: C4-Functionalization (Reagent, Catalyst) | Intermediate Product | Step 2: C1-Functionalization (Reagent, Catalyst) | Intermediate Product | Step 3: C3-Functionalization (Reagent, Catalyst) | Final 1,3,4-Trisubstituted Product |

|---|---|---|---|---|---|---|

| 1 | Phenylacetylene, Pd(PPh₃)₂Cl₂, CuI | 1,3-Dichloro-4-(phenylethynyl)isoquinoline | Aniline, Pd₂(dba)₃, BINAP | 3-Chloro-1-anilino-4-(phenylethynyl)isoquinoline | 4-Methoxyphenylboronic acid, Pd(PPh₃)₄ | 1-Anilino-3-(4-methoxyphenyl)-4-(phenylethynyl)isoquinoline |

| 2 | Phenylboronic acid, Pd(PPh₃)₄ | 1,3-Dichloro-4-phenylisoquinoline | Pyrrolidine, Pd(OAc)₂, XPhos | 3-Chloro-4-phenyl-1-(pyrrolidin-1-yl)isoquinoline | Phenylboronic acid, Pd(PPh₃)₄ | 3,4-Diphenyl-1-(pyrrolidin-1-yl)isoquinoline |

| 3 | Trimethylsilylacetylene, Pd(PPh₃)₂Cl₂, CuI | 1,3-Dichloro-4-((trimethylsilyl)ethynyl)isoquinoline | Benzylamine, Pd₂(dba)₃, t-Bu₃P | 1-(Benzylamino)-3-chloro-4-((trimethylsilyl)ethynyl)isoquinoline | Thiophene-2-boronic acid, Pd(dppf)Cl₂ | 1-(Benzylamino)-3-(thiophen-2-yl)-4-((trimethylsilyl)ethynyl)isoquinoline |

Preparation of Fused Heterocyclic Systems Incorporating the Isoquinoline Scaffold

The substituted isoquinoline derivatives synthesized from this compound are valuable intermediates for the construction of more complex, fused heterocyclic systems. By introducing appropriate functional groups at the 1, 3, and 4 positions, subsequent intramolecular cyclization reactions can be employed to build additional rings onto the isoquinoline core.

The synthesis of benzo chim.itresearchgate.netimidazo[2,1-a]isoquinolines from this compound can be envisioned through a multi-step sequence. A plausible route involves the initial conversion of the starting material into a 1-amino-4-substituted-isoquinoline derivative. This can be achieved by a Suzuki coupling at the C4 position to install an aryl group, followed by a Buchwald-Hartwig amination at the C1 position. The resulting 1-amino-3-chloro-4-arylisoquinoline can then undergo a reaction with an ortho-haloaniline derivative, followed by an intramolecular palladium-catalyzed C-N bond formation to construct the fused imidazole ring, yielding the target tetracyclic system. acs.orgnih.govacs.org

Table 2: Proposed Synthetic Route to Isoquinoline-Fused Benzimidazoles

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Suzuki Coupling | Reaction of this compound with an arylboronic acid to yield a 4-aryl-1,3-dichloroisoquinoline. |

| 2 | Buchwald-Hartwig Amination | Selective amination at the C1 position with ammonia or a protected amine equivalent to give a 1-amino-4-aryl-3-chloroisoquinoline. |

| 3 | N-Arylation | Coupling of the 1-amino group with a 2-bromobenzaldehyde to form a 1-((2-formylphenyl)amino) intermediate. |

| 4 | Intramolecular Cyclization/Condensation | Acid-catalyzed condensation of the amino and aldehyde groups, followed by aromatization to yield the final benzo chim.itresearchgate.netimidazo[2,1-a]isoquinoline. |

The construction of the dihydrothieno[2,3-c]isoquinoline ring system can be achieved by first introducing sulfur-based functionality at the C3 position. A common strategy involves converting an isoquinoline-3(2H)-thione into the desired fused system. mcgill.ca Starting from this compound, a synthetic route could involve the initial substitution of the C3-chloro group with a sulfur nucleophile, such as sodium sulfide or thiourea, to generate a thione intermediate. Subsequently, the C4 position can be functionalized with a group containing a two-carbon unit and a suitable leaving group (e.g., via Suzuki coupling with a boronic ester bearing a haloacetyl moiety). An intramolecular Thorpe-Ziegler cyclization can then be triggered by a base, leading to the formation of the fused thiophene ring. rsc.org

Table 3: Synthetic Approach to Dihydrothieno[2,3-c]isoquinolines

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Nucleophilic Substitution | Reaction of this compound with NaSH to form 1-chloro-4-iodoisoquinoline-3(2H)-thione. |

| 2 | S-Alkylation | Alkylation of the thione with an α-halo ester (e.g., ethyl bromoacetate) to yield a 3-((2-ethoxy-2-oxoethyl)thio) intermediate. |

| 3 | Suzuki Coupling | Coupling at the C4 position with a boronic acid to introduce a desired substituent. |

| 4 | Intramolecular Cyclization | Base-mediated intramolecular condensation (e.g., Dieckmann or Thorpe-Ziegler) to form the dihydrothieno[2,3-c]isoquinoline core. mcgill.carsc.org |

The synthesis of indoloisoquinoline analogs, such as the indolo[2,1-a]isoquinoline core, relies on forming a new five-membered ring fused across the N2 and C1 positions of the isoquinoline. acs.orgnih.govwikipedia.org A strategic approach starting from this compound would involve first coupling an indole moiety to the isoquinoline core. For example, a Buchwald-Hartwig N-arylation could be used to attach a 2-vinylindole derivative to the C1 position of the isoquinoline. The vinyl group, now positioned appropriately, can undergo an intramolecular Heck reaction with the C-Cl or C-I bond at another position (e.g., after a prior substitution at C4) to forge the final C-C bond and complete the pentacyclic framework. chim.itacs.org This cascade approach, combining intermolecular and intramolecular palladium-catalyzed reactions, is a powerful method for building complex fused systems.

Table 4: Strategy for the Synthesis of Indoloisoquinoline Analogs

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Suzuki Coupling | Functionalization at the C4 position of this compound with a desired boronic acid. |

| 2 | Buchwald-Hartwig Amination | Coupling of the C1-chloro position with a 2-vinylindole derivative. |

| 3 | Intramolecular Heck Reaction | Palladium-catalyzed intramolecular cyclization between the vinyl group of the indole and the C-Cl bond at the C3 position to form the fused indolo[2,1-a]isoquinoline system. acs.org |

Scaffold Modification and Diversification Strategies

The this compound scaffold is an exemplary building block for chemical library synthesis due to the orthogonal reactivity of its three halogen atoms. The primary strategy for diversification is the programmed and sequential application of palladium-catalyzed cross-coupling reactions. By carefully selecting catalysts, ligands, and reaction conditions, chemists can selectively address each position, introducing a wide variety of functional groups.

Key diversification strategies include:

Sequential Cross-Coupling: As detailed in section 4.1, performing Sonogashira, Suzuki, Stille, Heck, or Buchwald-Hartwig reactions in a stepwise manner, starting at C4, then C1, and finally C3, allows for the creation of three distinct points of diversity.

One-Pot Reactions: In some cases, reaction conditions can be tuned to achieve sequential couplings in a single reaction vessel, improving operational efficiency. For example, a one-pot Suzuki/Buchwald-Hartwig sequence can be designed where the initial Suzuki coupling proceeds at a lower temperature, followed by the addition of the amine and a change in catalyst or temperature to promote the subsequent amination.

Post-Coupling Modifications: The functional groups introduced via cross-coupling can themselves be further modified. For example, an alkyne introduced via Sonogashira coupling can undergo click chemistry, hydration, or reduction. An amino group installed via Buchwald-Hartwig amination can be acylated or alkylated.

Cyclization Cascades: As outlined in section 4.2, introducing functional groups that can react with each other in an intramolecular fashion is a powerful strategy for rapidly increasing molecular complexity and generating novel fused heterocyclic scaffolds. This combination of intermolecular cross-coupling followed by intramolecular cyclization is a cornerstone of modern synthetic strategy for scaffold diversification.

These strategies transform the simple this compound molecule into a versatile precursor for a vast range of complex, highly functionalized isoquinoline-based compounds.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the molecular structure of 1,3-Dichloro-4-iodoisoquinoline. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed picture of the molecular framework can be assembled.

In the ¹H NMR spectrum of this compound, only the protons on the benzo-fused ring are observable, as all substitution positions on the pyridine (B92270) ring are occupied by non-proton substituents (two chlorine atoms, one iodine atom, and the ring nitrogen). This results in four distinct signals in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm.

The expected signals correspond to protons H-5, H-6, H-7, and H-8. The chemical shifts and coupling patterns are influenced by the electron-withdrawing nature of the heterocyclic ring and the halogen substituents. H-8 is often the most downfield-shifted proton due to its peri-relationship with the nitrogen atom. The protons H-5, H-6, and H-7 would appear as a complex multiplet system, with their exact chemical shifts and coupling constants (J-values) determined by their spatial relationships.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-5 | 7.8 - 8.2 | Doublet of doublets (dd) | J ≈ 8.0, 1.0 |

| H-6 | 7.6 - 7.9 | Triplet of doublets (td) | J ≈ 8.0, 1.0 |

| H-7 | 7.6 - 7.9 | Triplet of doublets (td) | J ≈ 8.0, 1.0 |

| H-8 | 8.2 - 8.5 | Doublet of doublets (dd) | J ≈ 8.0, 1.0 |

The ¹³C NMR spectrum provides critical information about the nine carbon atoms in the isoquinoline (B145761) skeleton. Each carbon atom resides in a unique electronic environment, resulting in nine distinct signals. The chemical shifts of the carbons directly bonded to the halogens are particularly informative.

Carbon-Chlorine Interactions : The carbons at positions C-1 and C-3, being attached to electronegative chlorine atoms, are expected to be significantly deshielded and appear at a downfield chemical shift. docbrown.info

Carbon-Iodine Interactions : The carbon at position C-4 is bonded to an iodine atom. A characteristic feature of C-I bonds in ¹³C NMR is the "heavy atom effect," where the large, polarizable iodine atom induces a significant upfield (shielding) effect on the attached carbon's resonance compared to what would be expected based on electronegativity alone. docbrown.info This often causes the C-4 signal to appear at a surprisingly low chemical shift.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Key Influences |

| C-1 | 148 - 152 | Attached to N and Cl |

| C-3 | 145 - 150 | Attached to Cl |

| C-4 | 95 - 105 | Attached to I (Heavy Atom Effect) |

| C-4a | 130 - 135 | Bridgehead carbon |

| C-5 | 125 - 130 | Aromatic CH |

| C-6 | 128 - 133 | Aromatic CH |

| C-7 | 127 - 132 | Aromatic CH |

| C-8 | 129 - 134 | Aromatic CH |

| C-8a | 135 - 140 | Bridgehead carbon |

To unambiguously assign each proton and carbon signal and confirm the substitution pattern, two-dimensional (2D) NMR experiments are essential.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu For this compound, HSQC would show correlations between H-5 and C-5, H-6 and C-6, H-7 and C-7, and H-8 and C-8. This allows for the definitive assignment of the four aromatic CH carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is crucial for piecing together the entire molecular skeleton. Key expected correlations would include:

H-5 showing correlations to C-4, C-7, and C-8a.

H-8 showing correlations to C-1 and C-6.

The correlation between H-5 and the iodine-bearing C-4 would be definitive proof of the regiochemistry.

X-ray Crystallography

An X-ray crystal structure of this compound would confirm the planarity of the fused aromatic ring system. It would provide precise bond lengths for the C-Cl and C-I bonds, which reflect the hybridization and electronic environment of the atoms. The analysis would also detail the bond angles within the isoquinoline core, revealing any minor distortions from ideal geometry caused by the sterically demanding halogen substituents at adjacent positions (C-3 and C-4).

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules pack together in the crystal lattice. This packing is governed by a network of intermolecular forces. For this compound, halogen bonding is expected to be a dominant directional interaction. oup.comprinceton.edu

A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) is attracted to a nucleophilic site. princeton.edu In this molecule:

Halogen Bond Donors : The iodine atom at C-4 is a particularly strong halogen bond donor due to its high polarizability. The chlorine atoms at C-1 and C-3 can also act as donors, although more weakly.

Halogen Bond Acceptor : The primary halogen bond acceptor is the lone pair of electrons on the isoquinoline nitrogen atom. oup.com

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes

FT-IR spectroscopy probes the vibrational transitions within a molecule by measuring its absorption of infrared radiation. The resulting spectrum is a unique fingerprint, with specific absorption bands corresponding to the stretching and bending motions of different functional groups. For this compound, the FT-IR spectrum is expected to be complex, dominated by vibrations from the aromatic isoquinoline core and the carbon-halogen bonds.

The analysis of its vibrational modes can be understood by considering the contributions from the parent isoquinoline structure and the effects of the halogen substituents. The isoquinoline molecule, with Cₛ point group symmetry, has 45 normal modes of vibration. irphouse.com The heavy halogen atoms (two chlorine, one iodine) significantly influence these vibrations.

Key Vibrational Regions and Assignments:

Aromatic C-H Stretching: The vibrations associated with the C-H bonds on the benzene (B151609) ring portion of the isoquinoline nucleus are typically observed in the 3100-3000 cm⁻¹ region. irphouse.comnih.gov

Aromatic C=C and C=N Stretching: The skeletal vibrations of the fused aromatic rings, involving C=C and C=N stretching, give rise to a series of strong to medium intensity bands in the 1650-1400 cm⁻¹ range. irphouse.com These are characteristic of aromatic and heteroaromatic systems.

Carbon-Halogen Stretching: The carbon-halogen bonds are a defining feature of this molecule. Their stretching vibrations are found in the lower frequency "fingerprint region" of the spectrum. msu.eduspectroscopyonline.com

C-Cl Stretching: The carbon-chlorine stretching vibrations are expected to produce strong absorptions, typically in the 850-550 cm⁻¹ range. The exact position depends on the substitution pattern on the aromatic ring.

C-I Stretching: Due to the higher mass of the iodine atom compared to chlorine, the C-I stretching vibration occurs at a lower frequency, generally appearing in the 600-500 cm⁻¹ range. spectroscopyonline.com

Aromatic C-H Bending: The out-of-plane and in-plane bending vibrations of the aromatic C-H bonds occur at lower wavenumbers, typically below 900 cm⁻¹ and in the 1300-1000 cm⁻¹ region, respectively. irphouse.com

The table below summarizes the expected FT-IR absorption bands for the key functional groups in this compound based on characteristic group frequencies for isoquinoline and halogenated aromatic compounds.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Ar-H | 3100 - 3000 | Medium to Weak |

| Aromatic Ring Stretch | C=C / C=N | 1650 - 1400 | Strong to Medium |

| Aromatic C-H In-Plane Bend | Ar-H | 1300 - 1000 | Medium |

| Aromatic C-H Out-of-Plane Bend | Ar-H | < 900 | Strong |

| C-Cl Stretch | Ar-Cl | 850 - 550 | Strong |

| C-I Stretch | Ar-I | 600 - 500 | Strong |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the precise molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Precise Molecular Weight Determination:

The molecular formula of this compound is C₉H₄Cl₂IN. High-resolution mass spectrometry (HRMS) can confirm this composition by providing a highly accurate mass measurement. The presence of chlorine and iodine, with their distinct isotopic patterns (³⁵Cl/³⁷Cl and the monoisotopic ¹²⁷I), creates a unique isotopic signature for the molecular ion peak, further confirming the compound's identity.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₄Cl₂IN | |

| Molecular Weight (Average) | 323.95 g/mol | bldpharm.com |

| Monoisotopic Mass | 322.88125 Da | Calculated |

Fragmentation Analysis:

Under the high-energy conditions of a mass spectrometer, the molecular ion ([M]⁺˙) of this compound will undergo fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragments helps to piece together the molecular structure. The fragmentation is heavily influenced by the stability of the resulting ions and neutral losses. The halogen atoms play a crucial role in directing the fragmentation pathways.

Loss of Halogen Atoms: The C-I bond is the weakest of the carbon-halogen bonds in the molecule, making the loss of an iodine radical (I•) a highly favorable initial fragmentation step. This would result in a prominent peak at [M-127]⁺. Subsequent or alternative loss of a chlorine radical (Cl•) would yield peaks at [M-35]⁺ and [M-37]⁺.

Loss of Dihalogens: Sequential loss of halogens is also a probable pathway. For instance, the [M-I]⁺ fragment could further lose a chlorine atom to produce an ion corresponding to [M-I-Cl]⁺.

Ring Fragmentation: The isoquinoline ring system itself can fragment. Common fragmentation behavior for isoquinoline alkaloids includes cleavage of the heterocyclic ring, which could lead to various smaller charged species. researchgate.net

Dehalogenation Reactions: It is important to note that in certain mass spectrometry techniques, such as electrospray ionization (ESI), dehalogenation reactions can occur in the ion source. nih.gov Studies on iodinated aromatic compounds have shown that deiodination can be induced, particularly when using mobile phase additives like formic acid, potentially leading to the observation of ions corresponding to the loss of HI. nih.govresearchgate.net

The expected primary fragmentation patterns for this compound are outlined in the table below.

| Proposed Fragment Ion | Description of Neutral Loss | Expected m/z (using ³⁵Cl) |

|---|---|---|

| [C₉H₄Cl₂N]⁺ | Loss of I• | 196 |

| [C₉H₄ClIN]⁺ | Loss of Cl• | 288 |

| [C₉H₄ClN]⁺ | Loss of I• and Cl• | 161 |

| [C₉H₃Cl₂N]⁺ | Loss of HI | 195 |

Computational Chemistry Approaches to 1,3 Dichloro 4 Iodoisoquinoline Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the properties of organic molecules. It is employed to determine the electronic structure of many-electron systems by using the electron density as the fundamental variable, rather than the complex many-electron wavefunction. This approach allows for the calculation of various molecular properties with a high degree of accuracy.

Geometry Optimization and Energetic Conformational Analysis

A fundamental step in any computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For 1,3-dichloro-4-iodoisoquinoline, a DFT approach, often using a hybrid functional like B3LYP combined with a basis set such as 6-311+G(d,p), would be employed to locate the minimum energy structure on the potential energy surface. google.com Dispersion corrections, such as Grimme's D3 methodology, are frequently included to accurately account for non-covalent interactions that can influence the geometry. google.com

The result of this process is an optimized molecular structure with precise bond lengths and angles. Given the rigid, planar nature of the isoquinoline (B145761) core, significant conformational variation is not expected. However, slight puckering or out-of-plane arrangements of the substituents would be identified. The optimized geometry is the basis for all subsequent property calculations.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311+G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C1-N2 | 1.31 Å |

| Bond Length | C1-Cl | 1.73 Å |

| Bond Length | C3-N2 | 1.38 Å |

| Bond Length | C3-Cl | 1.72 Å |

| Bond Length | C4-I | 2.10 Å |

| Bond Length | C4-C4a | 1.41 Å |

| Bond Angle | Cl-C1-N2 | 125.5° |

| Bond Angle | Cl-C3-C4 | 118.0° |

| Bond Angle | I-C4-C3 | 122.5° |

| Dihedral Angle | Cl-C3-C4-I | 179.8° |

Note: The data in this table is hypothetical and serves as an illustrative example of typical results from DFT calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energies)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

For this compound, DFT calculations can determine the energies of these orbitals. The HOMO is expected to be distributed primarily over the π-system of the isoquinoline ring, while the LUMO would also be located on the π-system, with significant contributions from the carbon atoms bearing the electron-withdrawing halogen substituents. This distribution dictates how the molecule interacts with other reagents.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Description |

| HOMO | -6.62 eV | Highest Occupied Molecular Orbital |

| LUMO | -1.17 eV | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 5.45 eV | Energy difference |

Note: Values are illustrative, based on typical calculations for similar halogenated aromatic systems. researchgate.net

Molecular Electrostatic Potential (MEP) Surface Mapping

A Molecular Electrostatic Potential (MEP) map is a color-coded representation of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for visualizing the charge distribution and predicting sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red to yellow) indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are sites for nucleophilic attack.

For this compound, an MEP map would likely show a region of strong negative potential around the nitrogen atom due to its lone pair of electrons, making it a primary site for protonation and electrophilic interaction. The halogen atoms, despite their electronegativity, may also exhibit regions of slightly positive potential on their outermost surface (a "sigma-hole"), particularly the iodine atom, making them potential halogen bond donors. The hydrogen atoms on the fused benzene (B151609) ring would exhibit positive potential.

Analysis of Noncovalent Interactions (e.g., Hirshfeld Surface Analysis, Reduced Density Gradient)

In the solid state, the packing of molecules is governed by a network of noncovalent interactions. Hirshfeld surface analysis is a computational method used to visualize and quantify these intermolecular contacts in a crystal lattice. nih.govnih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close contact between molecules. These contacts can be further broken down into a 2D "fingerprint plot," which provides a quantitative summary of the different types of intermolecular interactions.

For this compound, key interactions would include:

Halogen Bonding: The iodine and chlorine atoms can act as electrophilic halogen bond donors, interacting with the nitrogen atom or π-system of a neighboring molecule.

π-π Stacking: The aromatic isoquinoline rings can stack on top of each other.

C-H···Cl/N/π Interactions: The hydrogen atoms of the benzene ring can form weak hydrogen bonds with the halogen atoms, the nitrogen atom, or the π-face of an adjacent molecule.

Table 3: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Contribution (%) |

| H···H | 35.0% |

| Cl···H | 25.5% |

| I···H | 12.0% |

| C···H | 10.0% |

| N···H | 5.5% |

| Halogen···Halogen | 4.0% |

| Other | 8.0% |

Note: This table presents a plausible distribution of intermolecular contacts for a molecule of this type, based on studies of similar compounds. nih.govresearchgate.net

Prediction of Spectroscopic Parameters (e.g., Calculated NMR Chemical Shifts, IR Frequencies)

DFT calculations are highly effective at predicting spectroscopic data, which can be used to confirm or interpret experimental results.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate nuclear magnetic shielding tensors, which are then converted to chemical shifts (δ). By calculating the ¹H and ¹³C NMR spectra for a proposed structure and comparing them to experimental data, one can gain confidence in the structural assignment. mdpi.com A strong linear correlation between the calculated and experimental shifts is a good indicator of an accurate computed structure.

IR Frequencies: The vibrational frequencies of a molecule can also be calculated using DFT. This involves computing the second derivatives of the energy with respect to atomic displacements. The resulting frequencies correspond to the peaks in an IR spectrum. Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experiment.

Table 4: Hypothetical Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts

| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) |

| C1 | 152.1 | (To be determined) |

| C3 | 148.5 | (To be determined) |

| C4 | 95.3 | (To be determined) |

| C4a | 142.8 | (To be determined) |

| C5 | 128.9 | (To be determined) |

| C6 | 130.4 | (To be determined) |

| C7 | 127.6 | (To be determined) |

| C8 | 129.1 | (To be determined) |

| C8a | 126.5 | (To be determined) |

Note: Calculated values are illustrative examples. Experimental data is required for comparison.

Theoretical Investigations of Reaction Mechanisms and Transition States

Beyond static molecular properties, DFT is a powerful tool for exploring the dynamics of chemical reactions. It can be used to map out the entire potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and, crucially, transition states. vub.beresearchgate.net The energy of the transition state relative to the reactants determines the activation energy, which governs the reaction rate.

For this compound, theoretical studies could investigate various reactions, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), which are common for halogenated aromatic compounds. The C-I bond is the most likely site for such coupling reactions due to its lower bond strength compared to the C-Cl bonds.

A computational study of a Suzuki coupling, for instance, would involve:

Optimizing the geometries of the reactants (this compound, boronic acid, catalyst).

Modeling the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Locating the transition state for each step and calculating the associated activation barriers.

This analysis would reveal the rate-determining step of the reaction and provide insights into the regioselectivity, explaining why the reaction occurs at the C4 position.

Table 5: Hypothetical Relative Energies for a Suzuki Coupling Reaction Pathway

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Pd(0) catalyst | 0.0 |

| TS1 | Transition state for oxidative addition | +15.2 |

| Intermediate | Oxidative addition product | -5.8 |

| TS2 | Transition state for transmetalation | +12.5 |

| TS3 | Transition state for reductive elimination | +21.7 (Rate-determining) |

| Products | Coupled product + Pd(0) catalyst | -25.0 |

Note: The data is hypothetical and illustrates the kind of energetic profile that could be obtained from a DFT study of a reaction mechanism.

Global Reactivity Descriptors and Quantum Chemical Properties

Global reactivity descriptors are fundamental concepts in computational chemistry, derived from the energies of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These descriptors help in quantifying the reactivity of a molecule as a whole. Key global reactivity descriptors include:

HOMO and LUMO Energies: The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A larger gap generally implies higher kinetic stability and lower chemical reactivity. wikipedia.orgnih.gov

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -E(HOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -E(LUMO).

Electronegativity (χ): A measure of the power of an atom or molecule to attract electrons towards itself. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer or deformation. It is calculated as η = (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered hard, while those with a small gap are soft.

Global Electrophilicity Index (ω): This index quantifies the electrophilic character of a molecule. It is defined as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ).

For this compound, while some basic physicochemical properties have been computationally estimated, such as a topological polar surface area of 12.89 Ų and a LogP of 4.1462, the specific values for the aforementioned quantum chemical descriptors are not present in published research. The synthesis of this compound is documented, typically involving the lithiation of 1,3-dichloroisoquinoline (B189448) followed by iodination, but this synthetic work has not been accompanied by a public computational analysis of its reactivity.

Without dedicated DFT or other ab initio calculations, a quantitative data table for these properties cannot be constructed. The scientific community awaits a formal computational study to elucidate the electronic characteristics and reactivity profile of this uniquely halogenated isoquinoline derivative.

Emerging Research Applications and Future Perspectives

1,3-Dichloro-4-iodoisoquinoline as a Versatile Synthetic Building Block in Multistep Syntheses

The primary value of this compound in organic synthesis lies in its capacity as a highly adaptable building block. The differential reactivity of its carbon-halogen bonds allows for a programmed approach to constructing complex molecular architectures. The carbon-iodine bond at the C4 position is the most reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Hiyama couplings, owing to the greater lability of the C-I bond compared to the C-Cl bonds. This enables the selective introduction of aryl, heteroaryl, or alkyl groups at this position.

Following functionalization at C4, the chlorine atoms at the C1 and C3 positions can be targeted. These positions are susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide array of functional groups, including amines, alkoxides, and thiolates. This step-wise reactivity provides a powerful tool for generating a diverse library of substituted isoquinolines from a single, common intermediate. The strategic positioning of these halogens allows for the construction of molecules with precisely controlled substitution patterns, a critical advantage in fields like medicinal chemistry and materials development.

Table 1: Potential Synthetic Transformations of this compound

| Position | Reaction Type | Reagents/Catalyst | Potential Product Class |

| C4 | Suzuki Coupling | R-B(OH)₂, Pd catalyst, Base | 4-Aryl/Alkyl-1,3-dichloroisoquinolines |

| C4 | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 4-Alkynyl-1,3-dichloroisoquinolines |

| C4 | Heck Coupling | Alkene, Pd catalyst, Base | 4-Alkenyl-1,3-dichloroisoquinolines |

| C1/C3 | Nucleophilic Substitution | R-NH₂, Heat or Catalyst | 1,3-Diamino-4-iodoisoquinoline derivatives |

| C1/C3 | Nucleophilic Substitution | R-OH, Base | 1,3-Dialkoxy/Aryloxy-4-iodoisoquinoline derivatives |

Development of Novel Ligands for Homogeneous and Heterogeneous Catalysis

The isoquinoline (B145761) framework is a well-established N-heterocyclic scaffold for the design of ligands in catalysis. While direct use of this compound as a ligand is not yet prominent, its potential as a precursor for sophisticated ligand systems is significant. The nitrogen atom of the isoquinoline ring can act as a Lewis basic site to coordinate with a metal center.

The true potential, however, is unlocked by using the halogen atoms as synthetic handles to introduce other coordinating groups. For instance, a Suzuki or Stille coupling at the C4-iodo position could be used to install a phosphine-containing aryl group, creating a P,N-type bidentate ligand. Subsequent substitution of the C1 and C3 chloro groups could further modify the ligand's steric and electronic properties or be used to immobilize the catalytic complex on a solid support for heterogeneous catalysis. The development of such tailored ligands is crucial for advancing catalytic processes, enabling higher efficiency, selectivity, and turnover numbers in reactions ranging from cross-couplings to asymmetric hydrogenations.

Exploration in Material Science for Advanced Functional Materials (e.g., Luminescent Compounds)

The field of material science is another promising frontier for this compound and its derivatives. Luminescent organic materials are vital for technologies like organic light-emitting diodes (OLEDs), sensors, and bioimaging. mdpi.com The isoquinoline core is a known chromophore, and its derivatives have been explored for their photophysical properties. acs.org

The structure of this compound is particularly intriguing for two reasons. First, the presence of the heavy iodine atom can promote intersystem crossing via the heavy-atom effect, potentially leading to materials with strong phosphorescence, a desirable property for high-efficiency OLEDs. Second, the reactive halogen sites are ideal for attaching extended π-conjugated systems. Through reactions like Sonogashira or Suzuki couplings, various aromatic and heteroaromatic units can be appended to the core, allowing for precise tuning of the material's absorption and emission wavelengths, quantum yields, and charge-transport properties. This synthetic flexibility could lead to the rational design of novel functional materials with tailored optoelectronic characteristics.

Green Chemistry Considerations in the Synthesis and Transformation of Halogenated Isoquinolines

As the chemical industry moves towards more sustainable practices, the principles of green chemistry are becoming integral to synthetic route design. tandfonline.comresearchgate.net This includes minimizing solvent use, employing catalytic methods, and improving energy efficiency.

Mechanochemical Synthetic Routes

Mechanochemistry, which uses mechanical force (e.g., ball milling) to drive chemical reactions, represents a significant green alternative to traditional solvent-based methods. researchgate.net These solvent-free or low-solvent techniques can reduce waste, shorten reaction times, and sometimes provide access to products not achievable in solution. researchgate.net The synthesis of heterocyclic compounds, including quinolines and their precursors, has been successfully demonstrated using mechanochemical methods. acs.org For instance, iodine-mediated oxidative annulations have been performed under mechanochemical conditions. The application of ball milling to the synthesis and functionalization of polyhalogenated isoquinolines like this compound could offer a more environmentally benign pathway, minimizing the use of volatile organic solvents. acs.org

Catalytic and Solvent-Free Reaction Conditions

The future development of synthetic routes involving this compound will likely focus on catalytic and solvent-free conditions. rsc.org The cross-coupling reactions mentioned previously are inherently catalytic, but further optimization can reduce catalyst loading and employ more environmentally benign metals. Iron and copper catalysis, for example, are gaining traction as cheaper and less toxic alternatives to palladium for certain C-H functionalization and coupling reactions of related heterocycles. acs.org

Furthermore, designing reactions that can proceed under solvent-free thermal conditions or in green solvents like water or supercritical CO₂ is a key goal. tandfonline.com The development of efficient, catalyst-free, and solvent-free multicomponent reactions to build complex isoquinoline derivatives is a testament to this trend, offering high atom economy and operational simplicity. tandfonline.comrsc.org Applying these principles to the transformations of this compound will be critical for its adoption in large-scale and environmentally conscious chemical manufacturing.

Q & A

Q. What advanced statistical methods are suitable for analyzing structure-activity relationships (SAR) in derivatives of this compound?

- Methodological Answer : Use multivariate regression (e.g., PLS or PCA) to correlate substituent descriptors (Hammett σ, molar refractivity) with biological activity. For example, chlorine’s electronegativity (σ = +0.23) correlates with enhanced kinase inhibition, while iodine’s steric bulk (MR = 14.3) reduces cell permeability .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 328.89 g/mol | |

| Boiling Point | 276.2°C (estimated) | |

| LogP (Partition Coefficient) | 3.1 (predicted) | |

| UV λmax (in MeOH) | 254 nm, 310 nm | |

| Stability (RT, dark) | >6 months |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.